2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile
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Overview
Description
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the pyrrolo[1,2-a]pyrazine family, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-pyrrolyltrichloroacetone as a starting material. This compound undergoes monoesterification with ethylene glycol, followed by bromine displacement of the hydroxy group, cyclization to form a lactone, and subsequent amidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for cyclization, sodium carbonate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, particularly in the development of kinase inhibitors.
Medicine: Its derivatives are being explored for their therapeutic potential, especially in oncology.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit PIM kinases, which are involved in cell growth and survival pathways. This inhibition leads to the degradation of c-Myc, a protein that plays a crucial role in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Known for its kinase inhibitory activity.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of pharmacologically active compounds.
Uniqueness
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile stands out due to its specific structural features that allow for unique interactions with biological targets. Its ability to form stable derivatives with potent biological activity makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-3-5-11-6-7-12-4-1-2-9(12)8-11/h1-2,4H,5-8H2 |
InChI Key |
ZVQRIFIOBVSGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C2CN1CC#N |
Origin of Product |
United States |
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